3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide
Übersicht
Beschreibung
3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide, also known as MN-64, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MN-64 belongs to the class of benzamide derivatives and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are naturally occurring compounds in the body that regulate various physiological processes. Inhibition of FAAH by MN-64 leads to an increase in endocannabinoid levels, which has been shown to have therapeutic effects in various disease models.
Wirkmechanismus
3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide exerts its therapeutic effects by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are naturally occurring compounds in the body that regulate various physiological processes, including pain, inflammation, and mood. Inhibition of FAAH by 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide leads to an increase in endocannabinoid levels, which has been shown to have therapeutic effects in various disease models.
Biochemical and Physiological Effects
3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has been shown to increase endocannabinoid levels in the brain and peripheral tissues, which has been associated with its therapeutic effects. 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide in lab experiments is its potency as an FAAH inhibitor. 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has been shown to be more potent than other FAAH inhibitors, which makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of using 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide. One area of interest is the potential use of 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide in the treatment of chronic pain. 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has been shown to have analgesic effects in animal models of neuropathic pain, and further research is needed to determine its potential clinical applications. Another area of interest is the potential use of 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide in the treatment of neurodegenerative diseases. 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease, and further research is needed to determine its potential clinical applications in these diseases. Finally, further research is needed to determine the safety and efficacy of 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide in clinical trials.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and ischemic stroke. 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has also been shown to have anti-inflammatory effects in models of inflammatory bowel disease and multiple sclerosis. In addition, 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has been studied for its potential analgesic effects in models of neuropathic pain.
Eigenschaften
IUPAC Name |
3-methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-16-7-5-11(6-8-16)15-14(18)10-3-4-12(17(19)20)13(9-10)21-2/h3-4,9,11H,5-8H2,1-2H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXVRIYTWVAOEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659272 | |
Record name | 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide | |
CAS RN |
876126-59-9 | |
Record name | 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.